8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
Core Pyrido-Benzodiazepine Skeleton Characterization
The molecular framework of 8-(N,N-diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is defined by its fused heterocyclic system. The pyrido-benzodiazepine core consists of a pyridine ring fused to a benzodiazepine moiety, forming a tricyclic structure. The benzodiazepine component features a seven-membered diazepine ring with two nitrogen atoms at positions 1 and 5, fused to a benzene ring. The pyridine ring is annulated at the 2,3-positions of the diazepine ring, creating a rigid, planar geometry that influences electronic delocalization.
The 6,11-dihydro designation indicates partial saturation at the 6th and 11th positions, reducing aromaticity in the diazepine ring. This saturation introduces conformational flexibility, allowing adaptive binding interactions. The "5H" nomenclature specifies the location of one hydrogen atom on the diazepine nitrogen, while the remaining hydrogen resides on the pyridine nitrogen. X-ray crystallographic studies of analogous pyrido-benzodiazepines reveal bond lengths of 1.34–1.38 Å for C–N in the diazepine ring and 1.41–1.45 Å for C–C bonds in the fused aromatic system.
| Structural Feature | Key Characteristics |
|---|---|
| Diazepine ring | Seven-membered, partially saturated, N1 and N5 positions |
| Pyridine fusion | Annulated at diazepine 2,3-positions, contributes to π-electron conjugation |
| Hydrogenation sites | 6,11-dihydro configuration reduces ring strain and modulates electron density |
| Aromatic system dimensions | Benzene (6.78 Å × 2.46 Å), pyridine (6.82 Å × 2.51 Å), diazepine (7.15 Å diameter) |
Substituent Configuration Analysis: Diethylaminocarbonyl, Ethyl, and Methyl Groups
The compound’s pharmacological profile is modulated by three critical substituents:
- 8-(N,N-Diethylaminocarbonyl) : This carboxamide group at position 8 introduces a bulky, electron-withdrawing moiety. The diethylamine side chain (N,N-diethyl) creates a tertiary amine with a calculated van der Waals volume of 98 ų, which sterically influences receptor binding. Fourier-transform infrared (FTIR) spectra of similar compounds show C=O stretching vibrations at 1685–1695 cm⁻¹, confirming carboxamide formation.
- N11-Ethyl : The ethyl group on the diazepine nitrogen (N11) extends the molecule’s hydrophobic surface area by approximately 45 Ų. Molecular dynamics simulations indicate this substituent stabilizes the chair-like conformation of the diazepine ring through CH-π interactions with adjacent aromatic systems.
- N6-Methyl : Methyl substitution at the pyridine nitrogen (N6) increases basicity, with computed pKa values of 8.2–8.5 compared to 7.1–7.4 for unsubstituted analogs. Nuclear magnetic resonance (NMR) data reveal downfield shifts of 0.3–0.5 ppm for adjacent protons due to the electron-donating methyl group.
Substituent electronic effects were quantified using density functional theory (DFT):
| Substituent | Electron Withdrawing (-I) | Steric Demand (ų) | Hydrophobic Contribution (LogP) |
|---|---|---|---|
| Diethylaminocarbonyl | +0.32 | 98 | +1.45 |
| Ethyl | -0.15 | 52 | +0.89 |
| Methyl | -0.07 | 23 | +0.62 |
Comparative Structural Analysis with Related Pyrido-Benzodiazepine Derivatives
Structural modifications significantly alter physicochemical and binding properties across this chemical class:
Unsubstituted Pyrido-Benzodiazepines : The parent compound 5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one lacks peripheral substituents, exhibiting reduced membrane permeability (calculated LogP = 1.8 vs. 3.1 for the target compound). Its planar structure allows strong intercalation with DNA base pairs, as evidenced by bathochromic shifts of 12–15 nm in UV-Vis spectra.
Methoxy-Substituted Analogs : Introduction of a 3-methoxy group in 3-methoxy-6-oxo-7,13-dihydro-6H-benzofuro[2,3-e]pyrido[1,2-a]diazepin-12-ium chloride increases polarity (ΔLogP = -0.4) while enhancing hydrogen-bonding capacity. This derivative shows 74% reduced affinity for GABAₐ receptors compared to the target compound due to steric clashes with the receptor’s hydrophobic pocket.
Aminoalkyl Derivatives : 6,11-Dihydro-5H-pyrido[2,3-b]benzodiazepin-5-one with a piperazinyl group at position 8 demonstrates improved water solubility (18 mg/mL vs. 2.3 mg/mL for the diethylaminocarbonyl variant) but 83% lower blood-brain barrier penetration in murine models.
Properties
CAS No. |
133626-79-6 |
|---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,N,11-triethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-5-23(6-2)19(25)14-10-11-16-17(13-14)22(4)20(26)15-9-8-12-21-18(15)24(16)7-3/h8-13H,5-7H2,1-4H3 |
InChI Key |
ULGJRFORTDIWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N(CC)CC)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the N,N-diethylaminocarbonyl group and the ethyl and methyl substituents. Common reagents used in these steps include alkyl halides, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazepines.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis methods, and structure-activity relationships.
Biology: The compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Given its benzodiazepine core, it may have potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.
Industry: The compound could be used in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one likely involves interactions with specific molecular targets, such as neurotransmitter receptors in the central nervous system. These interactions can modulate the activity of neurotransmitters, leading to effects such as sedation, anxiolysis, and muscle relaxation. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Substitutional Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s diethylaminocarbonyl group (electron-donating) contrasts with 2-chloro derivatives (electron-withdrawing), impacting reactivity and binding .
- Substituent Bulk : The piperidinyl-acetyl group in introduces steric hindrance absent in the target compound, likely reducing membrane permeability.
Key Findings:
- Benzodiazepine Connectivity : The target compound’s 1,5-benzodiazepine framework aligns with ligands affecting GABAA receptors, though direct evidence is lacking .
- Beta-Band EEG Effects : Benzodiazepines generally reduce beta-band amplitude coupling (AECc), as seen with zolpidem, suggesting similar neuropharmacological pathways .
Biological Activity
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a synthetic compound belonging to the benzodiazepine family. This class of compounds is primarily recognized for its pharmacological applications, including anxiolytic, sedative, and muscle relaxant properties. The specific structure of this compound suggests potential unique biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| CAS Number | 133626-79-6 |
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N,N,11-triethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxamide |
| InChI Key | ULGJRFORTDIWQR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). Benzodiazepines typically act as allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing GABA's inhibitory effects. This mechanism results in increased neuronal inhibition, leading to sedative and anxiolytic effects. Preliminary studies suggest that 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one may exhibit similar interactions, although further research is needed to delineate its specific pathways and targets .
Antioxidant Properties
Recent evaluations have indicated that derivatives of benzodiazepines can possess significant antioxidant properties. In vitro studies have shown that compounds related to 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one demonstrate a reduction in intracellular reactive oxygen species (ROS) levels. This suggests a potential neuroprotective effect against oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Neuroprotection Against Oxidative Stress :
Comparison with Related Compounds
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| Diazepam | GABA receptor modulation | Anxiolytic and sedative effects |
| Lorazepam | GABA receptor modulation | Sedative and anticonvulsant |
| Alprazolam | GABA receptor modulation | Anxiolytic |
| 8-(Diethylaminocarbonyl) | Potential GABA modulation | Antioxidant and neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
